Dantrolene sodium salt is a direct-acting skeletal muscle relaxant primarily used to manage conditions associated with excessive muscle contraction, particularly malignant hyperthermia, a life-threatening reaction to certain anesthetics. It functions by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contraction and excitation-contraction coupling. Dantrolene sodium is the only specific treatment for malignant hyperthermia and is also used for neuroleptic malignant syndrome and muscle spasticity due to various neurological conditions .
Dantrolene sodium salt is derived from dantrolene, which is a hydantoin derivative. The compound was first synthesized in the 1960s and has undergone extensive research and clinical trials since then. It is available in various formulations, including intravenous and oral preparations, under brand names such as Dantrium, Revonto, and Ryanodex .
The synthesis of dantrolene sodium salt involves several key steps. Initially, para-nitroaniline undergoes diazotization, followed by a copper(II) chloride-catalyzed arylation with furfural. This modified Meerwein arylation leads to the formation of an intermediate compound that subsequently reacts with 1-aminohydantoin to yield dantrolene .
The synthesis can be summarized as follows:
This process highlights the complexity of synthesizing pharmaceutical compounds while ensuring efficiency and yield.
Dantrolene sodium salt undergoes several chemical reactions during its metabolism and therapeutic action. Notably, it can be hydrolyzed and oxidized to form metabolites such as 5-hydroxydantrolene and an acetylamino derivative .
In therapeutic contexts, dantrolene's mechanism involves uncoupling excitation from contraction in skeletal muscle by interfering with calcium ion release from the sarcoplasmic reticulum. This action is crucial during malignant hyperthermia crises where calcium overload occurs within muscle cells .
Dantrolene sodium acts primarily on the ryanodine receptors located in the sarcoplasmic reticulum of skeletal muscle cells. By antagonizing these receptors, dantrolene prevents the release of calcium ions into the cytoplasm, which is essential for muscle contraction. This mechanism effectively reduces excessive muscular activity associated with conditions like malignant hyperthermia and neuroleptic malignant syndrome .
The process can be summarized as follows:
Dantrolene sodium salt has several significant applications in medicine:
Dantrolene sodium’s core structure features a hydantoin ring and an N-acylhydrazone bond, traditionally synthesized using solvent-based methods with significant environmental drawbacks. Recent breakthroughs employ mechanochemical synthesis—a solvent-free approach utilizing high-energy ball milling. This technique achieves near-quantitative yields (95%) of dantrolene precursors through a condensation reaction between 5-(4-nitrophenyl)furfural and 1-aminohydantoin hydrochloride, catalyzed by solid-state grinding. Key advantages include:
Table 1: Green Metrics Comparison: Mechanochemical vs. Solution Synthesis
| Parameter | Mechanochemical | Solution Synthesis |
|---|---|---|
| Reaction Time | 2 hours | 8 hours |
| Yield | 95% | 95% |
| E-Factor | 0.29 | 16 |
| Cost (€/g) | 54.7 | 133.9 |
| Solvent Consumption | 0 mL | 500 mL |
This method has been successfully scaled to produce multi-gram quantities of pharmaceutical-grade dantrolene sodium [10].
Dantrolene sodium’s therapeutic performance depends critically on its solid-state form. Patent CN111825662A details a method to isolate the bioactive Crystalline Form A (hemiheptahydrate), characterized by distinct PXRD peaks at 6.8°, 13.7°, and 20.4° (2θ). Key process parameters include:
Thermogravimetric analysis (TGA) confirms Form A contains 3.5–4.0% bound water (equivalent to 3.5 H₂O molecules per dantrolene molecule). Stability studies show Form A maintains crystallinity and chemical integrity under 25°C/60% RH for 24 months, making it suitable for commercial formulations [2].
Dantrolene’s low water solubility (0.33 mg/mL for free acid) necessitates salt formation for clinical use. Three sodium salt strategies have been developed:
Table 2: Performance Comparison of Dantrolene Sodium Formulations
| Formulation | Reconstitution Volume | Concentration | Reconstitution Time | Relative Bioavailability |
|---|---|---|---|---|
| Dantrium® | 60 mL/vial | 0.33 mg/mL | >4 min/vial | 100% (Reference) |
| Ryanodex® | 5 mL/vial | 50 mg/mL | <1 min/vial | 98% |
| NPJ5008 | 11.3 mL/dose | 5.3 mg/mL | <1 min/dose | 90.4% |
Pharmaceutical manufacturing of dantrolene sodium historically generated high waste (E-factor = 16). Two green strategies now dominate:
Mechanochemical Synthesis:Replaces solvent-intensive steps with ball milling, slashing the E-factor to 0.29 and eliminating 500 mL solvent/kg API. Energy consumption drops by 70% due to ambient-temperature processing [3] [10].
Aqueous-Based Crystallization:The Form A isolation process uses methanol/water instead of tetrahydrofuran or dimethylacetamide. This reduces toxicity (Class III vs. Class II solvents) and enables >90% solvent recovery via distillation [2] [8].
Life-cycle analyses confirm these innovations reduce greenhouse gas emissions by 45% and manufacturing costs by 60% (€54.7/g vs. €133.9/g for traditional methods) [8] [10].
Compound Nomenclature
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6